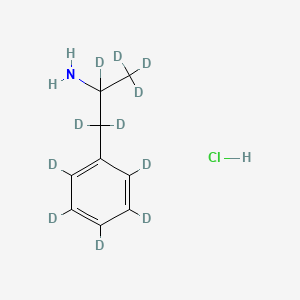
Amfetamine D11 Hydrochloride; 1,1,2,3,3,3-Hexadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in benzene-2,3,4,5,6-d5.
Formation of Ethanamine: The deuterated benzene is then reacted with ethylene to form the ethanamine structure.
Introduction of Methyl-d3 Group: The methyl-d3 group is introduced via a reaction with deuterated methyl iodide.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale deuteration processes and the use of specialized equipment to handle deuterium gas. The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium alters the compound’s metabolic stability and reaction kinetics, which can lead to different biological effects compared to non-deuterated analogs. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Alpha-terpineol-d3 (propyl methyl-d3): Another deuterated compound used in research and industrial applications.
Deudextromethorphan: A deuterated analog of dextromethorphan used in clinical research.
Uniqueness
Alpha-(methyl-d3)-benzene-2,3,4,5,6-d5-ethan-alpha,beta,beta-d3-amine, monohydrochloride is unique due to its specific deuterium substitution pattern, which provides distinct advantages in terms of stability and reaction kinetics. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and metabolic pathways.
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
182.73 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,2D,3D,4D,5D,6D,7D2,8D; |
InChI Key |
SEVKYLYIYIKRSW-KQPZAKSXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


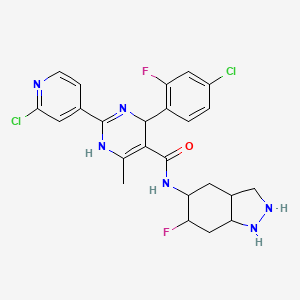
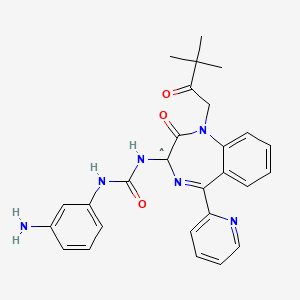
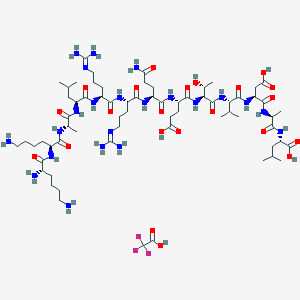
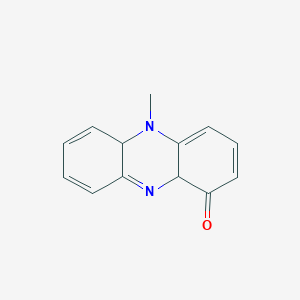
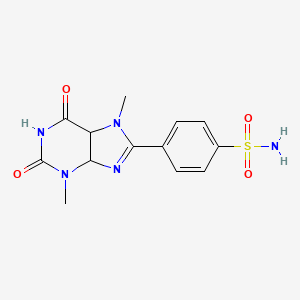
![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
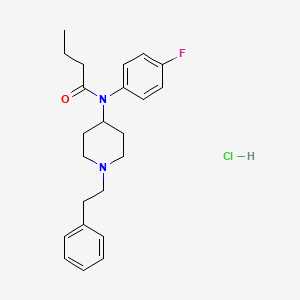
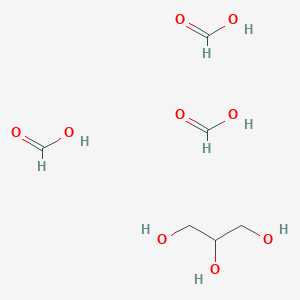
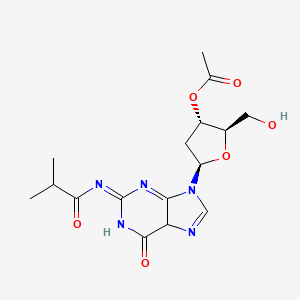
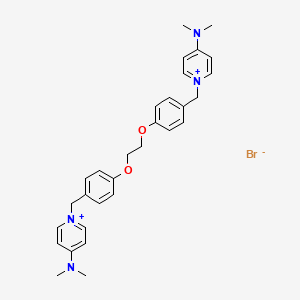
![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)
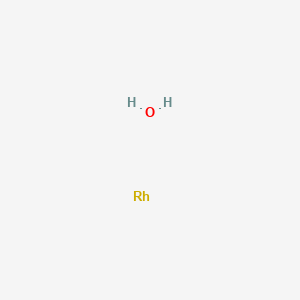
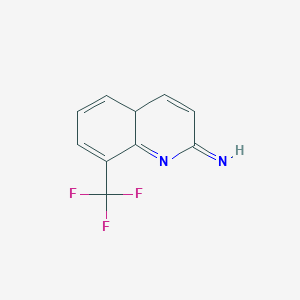
![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
